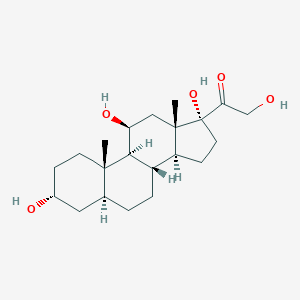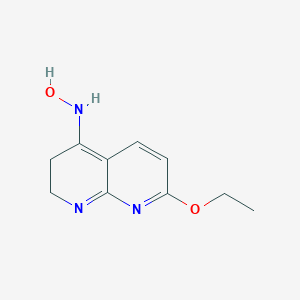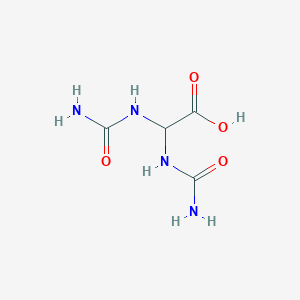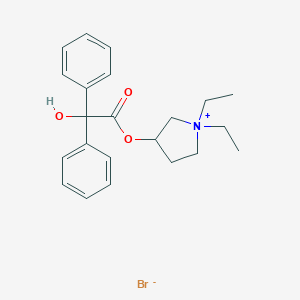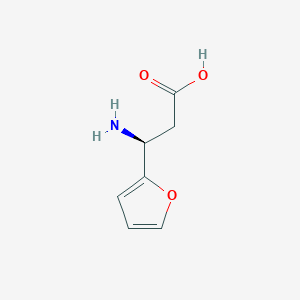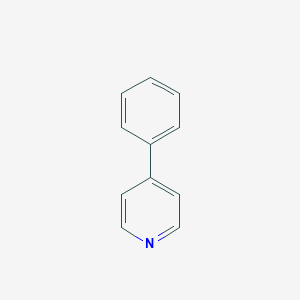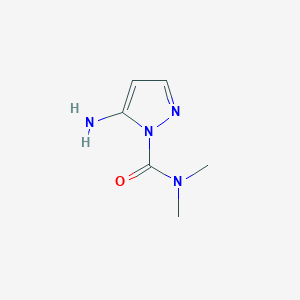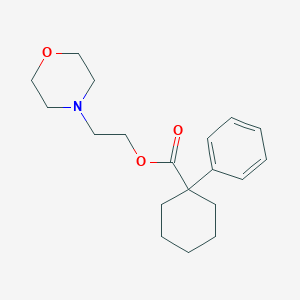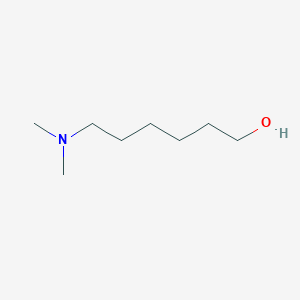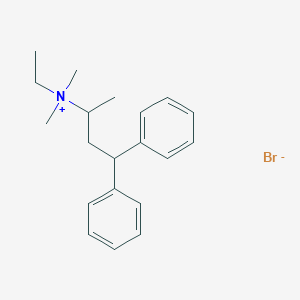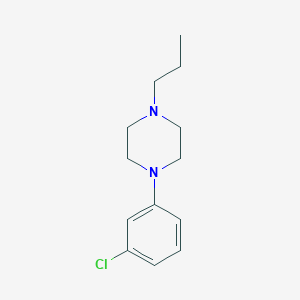
2-Hydroxy-1,3-dinitrocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,3-dinitrocarbazole (HDNC) is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 231.12 g/mol. This compound has been found to have a wide range of applications in various fields, including medicine, agriculture, and military.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1,3-dinitrocarbazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2-Hydroxy-1,3-dinitrocarbazole has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
2-Hydroxy-1,3-dinitrocarbazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. 2-Hydroxy-1,3-dinitrocarbazole has also been found to have antibacterial and antifungal properties. In addition, 2-Hydroxy-1,3-dinitrocarbazole has been found to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Hydroxy-1,3-dinitrocarbazole in lab experiments include its unique properties, such as its ability to inhibit certain enzymes and induce apoptosis in cancer cells. However, the synthesis of 2-Hydroxy-1,3-dinitrocarbazole is a complex process that requires careful monitoring of reaction conditions to ensure the purity of the final product. In addition, the toxicity of 2-Hydroxy-1,3-dinitrocarbazole has not been fully studied, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Hydroxy-1,3-dinitrocarbazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the toxicity of 2-Hydroxy-1,3-dinitrocarbazole, which will help to determine its safety for use in various applications. Additionally, the study of the mechanism of action of 2-Hydroxy-1,3-dinitrocarbazole is an area of ongoing research, which may lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-Hydroxy-1,3-dinitrocarbazole involves the reaction of 1,3-dinitrobenzene with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-Hydroxy-1,3-dinitrocarbazole. The synthesis of 2-Hydroxy-1,3-dinitrocarbazole is a complex process that requires careful monitoring of reaction conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,3-dinitrocarbazole has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 2-Hydroxy-1,3-dinitrocarbazole has been found to have antitumor and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of agriculture, 2-Hydroxy-1,3-dinitrocarbazole has been found to be effective in controlling plant diseases caused by fungi and bacteria. In the military, 2-Hydroxy-1,3-dinitrocarbazole has been studied for its potential use as an explosive.
Propiedades
Número CAS |
153654-34-3 |
|---|---|
Nombre del producto |
2-Hydroxy-1,3-dinitrocarbazole |
Fórmula molecular |
C12H7N3O5 |
Peso molecular |
273.2 g/mol |
Nombre IUPAC |
1,3-dinitro-9H-carbazol-2-ol |
InChI |
InChI=1S/C12H7N3O5/c16-12-9(14(17)18)5-7-6-3-1-2-4-8(6)13-10(7)11(12)15(19)20/h1-5,13,16H |
Clave InChI |
WSIGXFLIKCSQQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Otros números CAS |
153654-34-3 |
Sinónimos |
2-HYDROXY-1,3-DINITROCARBAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



